PTP1B-IN-4

Description

Properties

IUPAC Name |

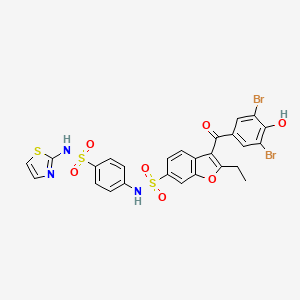

3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19Br2N3O7S3/c1-2-21-23(24(32)14-11-19(27)25(33)20(28)12-14)18-8-7-17(13-22(18)38-21)41(36,37)30-15-3-5-16(6-4-15)40(34,35)31-26-29-9-10-39-26/h3-13,30,33H,2H2,1H3,(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKBTDJJEQQEGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C(=O)C5=CC(=C(C(=C5)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19Br2N3O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PTP1B-IN-4: A Technical Guide to its Allosteric Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of PTP1B-IN-4, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2][3] this compound represents a class of compounds that inhibit the enzyme by binding to a site distinct from the active site, offering a potential advantage in terms of selectivity.

Core Mechanism of Action

This compound functions as a non-competitive, allosteric inhibitor of PTP1B.[4] Its mechanism of action is centered on binding to a novel allosteric site located approximately 20 Å from the catalytic site of the enzyme.[5] This binding event induces a conformational change in PTP1B that locks the enzyme in an inactive state. Specifically, the inhibitor prevents the catalytically crucial WPD loop from closing over the active site, a necessary step for substrate binding and dephosphorylation. By stabilizing the open, inactive conformation of the WPD loop, this compound effectively inhibits the enzymatic activity of PTP1B.

The allosteric site is located between the α3 and α6 helices of the PTP1B protein. The binding of this compound to this site disrupts the hydrogen-bond network between the α3, α6, and α7 helices, which is essential for the conformational changes required for catalysis.

Quantitative Data

The following table summarizes the key quantitative data for this compound and related allosteric inhibitors described in the foundational study by Wiesmann et al., 2004. This compound is analogous to "compound 3" in this publication, which corresponds to the crystal structure with PDB ID 1T48.

| Parameter | Value | Compound Analogue | Source |

| IC50 | 8 µM | Compound 3 | |

| Binding Site | Allosteric, ~20 Å from the active site | Compound 3 | |

| PDB ID | 1T48 | Compound 3 |

Signaling Pathways

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrate, Insulin Receptor Substrate 1 (IRS-1). By inhibiting PTP1B, this compound enhances and prolongs insulin signaling. This leads to increased phosphorylation of the insulin receptor and downstream effectors like Akt, ultimately promoting glucose uptake and utilization.

Below is a diagram illustrating the effect of this compound on the insulin signaling pathway.

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and its analogues.

PTP1B Inhibition Assay (IC50 Determination)

This protocol is based on the methods described for determining the potency of allosteric PTP1B inhibitors.

-

Reagents and Buffers:

-

Human recombinant PTP1B (catalytic domain, residues 1-321).

-

Substrate: p-nitrophenyl phosphate (pNPP).

-

Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

-

This compound was dissolved in DMSO.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add 20 μL of PTP1B enzyme solution (1 μg/ml).

-

Add 10 μL of various concentrations of this compound (or DMSO for control).

-

Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.

-

Initiate the reaction by adding 40 μL of 4 mM pNPP substrate. The final reaction volume is 200 µL.

-

Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm for 30 minutes in a microplate reader.

-

The rate of reaction is determined from the linear portion of the absorbance curve.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Assay for Insulin Receptor Phosphorylation

This protocol is based on the cellular assays described for evaluating the effect of PTP1B inhibitors on insulin signaling.

-

Cell Culture:

-

Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor (CHO-IR) are used.

-

Cells are grown to near confluency in appropriate culture medium.

-

Prior to the experiment, cells are serum-starved for 4-6 hours.

-

-

Treatment:

-

Cells are pre-treated with this compound (e.g., 250 μM) or vehicle (DMSO) for 1 hour.

-

Following pre-treatment, cells are stimulated with insulin (e.g., 10 nM) for 5-10 minutes.

-

-

Cell Lysis and Western Blotting:

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Cell lysates are clarified by centrifugation.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against phospho-IR (pY1150/1151), total IR, phospho-Akt (Ser473), and total Akt.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry is used to quantify the changes in protein phosphorylation.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the cellular assay to determine the effect of this compound on insulin receptor phosphorylation.

Caption: Workflow for cellular analysis of this compound activity.

Conclusion

This compound is a valuable research tool for studying the allosteric regulation of PTP1B and its role in insulin signaling. Its non-competitive mechanism of action, by targeting a site distinct from the highly conserved active site, presents a promising strategy for the development of selective PTP1B inhibitors for the treatment of metabolic diseases. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and metabolic disease.

References

- 1. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PTP1B-IN-4: A Non-Competitive Allosteric Inhibitor of Protein Tyrosine Phosphatase 1B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PTP1B-IN-4, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a validated therapeutic target for type 2 diabetes, obesity, and certain cancers due to its role as a key negative regulator in insulin, leptin, and other growth factor signaling pathways.[1][2] Allosteric inhibition presents a promising strategy to overcome the challenges of selectivity and bioavailability associated with traditional active-site inhibitors.[3][4]

Introduction to PTP1B and Allosteric Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor phosphotyrosine phosphatase that plays a crucial role in downregulating key cellular signaling cascades.[5] By dephosphorylating the activated insulin receptor (IR) and its substrates (like IRS-1), PTP1B attenuates insulin signaling, contributing to insulin resistance. Similarly, it negatively regulates the leptin pathway by dephosphorylating Janus kinase 2 (JAK2). Overactivity or overexpression of PTP1B is linked to the pathogenesis of type 2 diabetes, obesity, and has been implicated in promoting tumorigenesis in certain contexts.

The development of PTP1B inhibitors has been hampered by the highly conserved and positively charged nature of the catalytic active site among PTP family members, leading to poor selectivity and low cell permeability. Allosteric inhibitors, which bind to distinct, less conserved sites on the enzyme, offer a significant advantage. This mode of inhibition induces conformational changes that prevent the enzyme from adopting its catalytically active state, providing a path to develop more selective and effective therapeutics.

This compound is an example of such a molecule, functioning as a non-competitive allosteric inhibitor.

This compound: Mechanism of Action

This compound functions as a non-competitive allosteric inhibitor. This mechanism involves binding to a site distinct from the catalytic active site. The binding of an allosteric inhibitor locks the enzyme in an inactive conformation. Specifically for PTP1B, allosteric inhibition typically prevents the catalytically crucial "WPD loop" from closing over the active site, a motion necessary for substrate dephosphorylation. This results in a decrease in the maximum reaction velocity (Vmax) without affecting the substrate's binding affinity (Km).

The binding of this compound to an allosteric site prevents the dephosphorylation of key signaling molecules like the insulin receptor. This leads to sustained phosphorylation and prolonged downstream signaling, effectively enhancing insulin sensitivity at a cellular level.

Caption: Mechanism of this compound non-competitive allosteric inhibition.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Description | Source |

| IC₅₀ | 8 µM | The concentration of inhibitor required to reduce PTP1B enzyme activity by 50% in a biochemical assay. | |

| Cellular Activity | Effective at 250 µM | Concentration shown to stimulate insulin receptor phosphorylation in CHO cells overexpressing the human IR. | |

| Inhibition Type | Non-competitive allosteric | Binds to an allosteric site, reducing Vmax with no change to Km. |

PTP1B Signaling Pathways

PTP1B is a critical node in several metabolic signaling pathways. Its inhibition by this compound is expected to potentiate signaling through these cascades.

Caption: this compound enhances the insulin signaling pathway by inhibiting PTP1B.

Experimental Protocols

The following sections detail generalized protocols for the biochemical and cellular characterization of this compound, based on standard methodologies reported in the literature.

Biochemical Assay: PTP1B Enzymatic Activity (IC₅₀ Determination)

This protocol describes a common method to determine the IC₅₀ value of an inhibitor using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant human PTP1B (truncated catalytic domain, e.g., residues 1-321)

-

pNPP (p-nitrophenyl phosphate)

-

Assay Buffer: 50 mM HEPES (pH 7.3), 150 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound stock solution (e.g., 10 mM in DMSO)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. Then, further dilute these into the Assay Buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells is constant and low (e.g., <2%).

-

Enzyme Preparation: Dilute the PTP1B enzyme stock to a working concentration (e.g., 0.05-0.1 µg/mL) in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

-

Assay Setup:

-

To appropriate wells of the 96-well plate, add 10 µL of the diluted this compound solutions (or DMSO for control wells).

-

Add 80 µL of the diluted PTP1B enzyme solution to each well.

-

Include a "no enzyme" blank control containing 90 µL of Assay Buffer.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Start the reaction by adding 10 µL of a 10X pNPP stock solution (e.g., 20 mM for a final concentration of 2 mM) to all wells.

-

Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Normalize the rates by expressing them as a percentage of the activity of the DMSO control (0% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Assay: Insulin Receptor Phosphorylation

This protocol outlines a method to assess the effect of this compound on insulin signaling in a cellular context.

Materials:

-

CHO-IR cells (Chinese Hamster Ovary cells overexpressing the human insulin receptor)

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

Serum-free medium

-

This compound

-

Human Insulin

-

PBS (Phosphate-Buffered Saline)

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-IR (pY1150/1151), anti-total-IR, anti-phospho-Akt (Ser473), anti-total-Akt

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Starvation: Plate CHO-IR cells and grow to 80-90% confluency. The day before the experiment, starve the cells by replacing the growth medium with serum-free medium for 12-16 hours.

-

Inhibitor Treatment: Treat the starved cells with this compound (e.g., at 250 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

-

Insulin Stimulation: Stimulate the cells by adding a sub-maximal concentration of insulin (e.g., 10 nM) for 5-10 minutes at 37°C. Include non-insulin-stimulated controls.

-

Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS. Add ice-cold Lysis Buffer, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against phospho-IR, total-IR, phospho-Akt, and total-Akt.

-

Wash and incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. For each target, normalize the phosphorylated protein signal to the total protein signal. Compare the levels of phosphorylation between different treatment groups to assess the effect of this compound.

Experimental and Logical Workflows

A logical workflow for the characterization of a novel PTP1B allosteric inhibitor like this compound is crucial for systematic evaluation.

Caption: A typical workflow for characterizing a novel PTP1B inhibitor.

Conclusion

This compound serves as a valuable tool for studying the therapeutic potential of non-competitive allosteric inhibition of PTP1B. Its ability to enhance insulin receptor phosphorylation in cellular models underscores the viability of this approach. Further characterization, including determination of its binding site, selectivity against closely related phosphatases, and efficacy in in vivo models of diabetes and obesity, will be critical in advancing its potential as a lead compound for drug development. The methodologies and data presented in this guide provide a foundational framework for researchers pursuing the development of next-generation PTP1B inhibitors.

References

- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]

- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Protein Tyrosine Phosphatase 1B (PTP1B) in the Insulin Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein Tyrosine Phosphatase 1B (PTP1B) has been unequivocally identified as a pivotal negative regulator of the insulin signaling cascade. Its overexpression and increased activity are strongly associated with insulin resistance, a hallmark of type 2 diabetes and obesity. PTP1B primarily exerts its function by dephosphorylating key phosphotyrosine residues on the activated insulin receptor (IR) and its principal substrate, Insulin Receptor Substrate 1 (IRS-1), thereby attenuating downstream signaling. Genetic deletion and pharmacological inhibition of PTP1B in preclinical models have consistently demonstrated enhanced insulin sensitivity, improved glucose homeostasis, and resistance to diet-induced obesity. This has positioned PTP1B as a high-priority therapeutic target for metabolic diseases. This technical guide provides a comprehensive overview of the core molecular mechanisms of PTP1B action, summarizes key quantitative data from seminal studies, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows.

Core Mechanism of PTP1B in Insulin Signal Attenuation

The canonical insulin signaling pathway is initiated when insulin binds to the extracellular α-subunit of the insulin receptor (IR), inducing a conformational change that activates the tyrosine kinase domain located on the intracellular β-subunit. This leads to receptor autophosphorylation on specific tyrosine residues, creating docking sites for substrate proteins, most notably the Insulin Receptor Substrate (IRS) proteins.[1][2][3]

PTP1B, a non-receptor protein tyrosine phosphatase anchored to the cytosolic face of the endoplasmic reticulum (ER), acts as a primary "brake" on this signaling cascade.[1][4] Its role is to terminate the signal by catalyzing the hydrolysis of phosphate groups from key phosphotyrosine residues.

Key Substrates and Molecular Interactions:

-

Insulin Receptor (IR): PTP1B directly interacts with and dephosphorylates the activated IR. Structural and biochemical studies have shown that PTP1B specifically targets the phosphotyrosine residues within the activation loop of the IR kinase domain (pTyr1162 and pTyr1163), which are critical for maximal kinase activity. Dephosphorylation of these sites reverts the IR to its inactive state, effectively shutting down the signal at its origin. The interaction is not merely catalytic; a non-catalytic binding mode also appears to be important for the selective recruitment of PTP1B to the IR.

-

Insulin Receptor Substrate 1 (IRS-1): Beyond the receptor itself, PTP1B also dephosphorylates tyrosine-phosphorylated IRS-1. Phosphorylated IRS-1 serves as a scaffold for downstream signaling molecules, including the p85 regulatory subunit of PI3-kinase. By dephosphorylating IRS-1, PTP1B prevents the recruitment and activation of PI3-kinase, thereby inhibiting the entire downstream PI3K/Akt pathway, which is responsible for most of insulin's metabolic effects, including GLUT4 transporter translocation and glucose uptake.

The coordinated dephosphorylation of both the IR and IRS-1 makes PTP1B a highly efficient and potent negative regulator of insulin action.

Quantitative Data from Preclinical Models

The physiological significance of PTP1B has been extensively validated through genetic knockout mouse models. These studies provide compelling quantitative evidence for its role in metabolism.

Table 1: Metabolic Phenotypes of Whole-Body PTP1B Knockout (KO) Mice

| Parameter | Wild-Type (WT) Mice | PTP1B KO Mice | Key Finding | Reference(s) |

| Body Weight (High-Fat Diet) | Significant weight gain | Resistant to weight gain | PTP1B deletion protects against diet-induced obesity. | |

| Adiposity (Fat Mass) | Normal/High | Markedly decreased | Reduced fat stores contribute to lean phenotype. | |

| Fasting Blood Glucose | Normal | Significantly lower | Improved basal glucose control. | |

| Fasting Plasma Insulin | Normal | ~50% lower | Indicates significantly enhanced insulin sensitivity. | |

| Glucose Tolerance Test (GTT) | Normal glucose clearance | Enhanced glucose clearance | More efficient disposal of a glucose load. | |

| Insulin Tolerance Test (ITT) | Normal insulin response | Enhanced insulin response | Heightened sensitivity to exogenous insulin. | |

| Whole-Body Glucose Disposal | Normal | Significantly enhanced | Increased glucose uptake, primarily by skeletal muscle. | |

| Energy Expenditure | Normal | Increased | PTP1B deficiency leads to a hypermetabolic state. |

Table 2: Effects of Tissue-Specific PTP1B Deletion

| Tissue-Specific Deletion | Effect on Body Weight/Adiposity | Effect on Insulin Sensitivity | Key Insight | Reference(s) |

| Liver | No change | Improved hepatic insulin sensitivity, improved glucose tolerance. | Liver PTP1B is a key regulator of glucose homeostasis, independent of adiposity. | |

| Muscle | No change | Improved glucose uptake and insulin signaling in muscle. | Muscle PTP1B directly regulates peripheral glucose disposal. | |

| Brain (Neuronal) | Protected from diet-induced obesity | Enhanced systemic insulin sensitivity. | Central PTP1B signaling regulates energy balance and body weight. |

Key Experimental Methodologies

Elucidating the role of PTP1B requires a combination of in vitro biochemical assays, cell-based signaling studies, and in vivo metabolic analyses.

In Vitro PTP1B Phosphatase Activity Assay

This assay directly measures the enzymatic activity of PTP1B against a substrate.

Principle: Recombinant PTP1B is incubated with a generic phosphatase substrate, p-nitrophenyl phosphate (pNPP), or a more specific phosphopeptide. PTP1B dephosphorylates the substrate, and the resulting product (p-nitrophenol for pNPP) is measured colorimetrically at 405 nm. The rate of product formation is proportional to PTP1B activity.

Detailed Protocol (using pNPP):

-

Reagents:

-

PTP1B Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Recombinant human PTP1B enzyme.

-

Substrate: 100 mM p-Nitrophenyl Phosphate (pNPP) stock in water.

-

Stop Solution: 1 M NaOH.

-

-

Procedure:

-

Prepare a reaction mix by diluting recombinant PTP1B to the desired concentration (e.g., 0.05-0.5 µg/mL) in PTP1B Assay Buffer.

-

If testing inhibitors, pre-incubate the enzyme with the compound for 15-30 minutes at room temperature.

-

Add 50 µL of the enzyme (or enzyme + inhibitor) solution to the wells of a 96-well plate.

-

Initiate the reaction by adding 50 µL of 2 mM pNPP (diluted from stock into the assay buffer).

-

Incubate the plate at 37°C for 15-60 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate activity based on a standard curve generated with p-nitrophenol.

-

Co-Immunoprecipitation of PTP1B and Insulin Receptor

This technique is used to demonstrate a direct or indirect interaction between PTP1B and its substrates (IR, IRS-1) within a cellular context.

Principle: Cells are stimulated with insulin to induce IR phosphorylation and complex formation. The cells are then lysed under non-denaturing conditions. An antibody specific to one protein (e.g., the Insulin Receptor) is used to capture it from the lysate. Any proteins bound to the target protein will be "co-precipitated." The resulting complex is then analyzed by Western blotting using an antibody against the putative interaction partner (e.g., PTP1B). Using a "substrate-trapping" mutant of PTP1B (e.g., D181A), which can bind but not dephosphorylate substrates, can enhance the detection of the interaction.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Culture cells (e.g., HEK293, FAO hepatocytes) to 80-90% confluency.

-

Serum-starve cells for 4-6 hours.

-

Stimulate with 100 nM insulin for 5-10 minutes at 37°C.

-

Immediately wash cells with ice-cold PBS containing 1 mM sodium orthovanadate (a phosphatase inhibitor).

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Determine total protein concentration of the supernatant (e.g., using a BCA assay).

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate 500-1000 µg of pre-cleared lysate with 2-4 µg of anti-Insulin Receptor β-subunit antibody overnight at 4°C with gentle rotation.

-

Add 30 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer.

-

-

Western Blot Analysis:

-

Resuspend the beads in 2X Laemmli sample buffer and boil for 5 minutes to elute proteins.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against PTP1B.

-

Use a secondary HRP-conjugated antibody and detect with an enhanced chemiluminescence (ECL) substrate. A band corresponding to the molecular weight of PTP1B confirms the interaction.

-

In Vivo Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique for assessing insulin sensitivity in vivo.

Principle: A conscious, unrestrained mouse receives a constant infusion of insulin to stimulate whole-body glucose uptake. Simultaneously, a variable infusion of glucose is administered to "clamp" the blood glucose at a normal, steady level (euglycemia). In insulin-sensitive animals, the body responds strongly to the insulin, and a higher glucose infusion rate (GIR) is required to maintain euglycemia. In insulin-resistant animals, a lower GIR is needed.

Detailed Protocol (Mouse Model):

-

Surgical Preparation:

-

Five to seven days prior to the study, mice are anesthetized, and an indwelling catheter is surgically implanted into the jugular vein for infusions. Mice are allowed to recover fully.

-

-

Clamp Procedure:

-

After an overnight fast (e.g., 6 hours), the mouse is placed in a restrainer, and the catheter is connected to infusion pumps.

-

A primed, continuous infusion of human insulin is started (e.g., 2.5 mU/kg/min).

-

Blood glucose is monitored every 5-10 minutes from the tail tip.

-

A variable infusion of 20% dextrose is started and adjusted as needed to maintain blood glucose at a target level (e.g., 120-140 mg/dL).

-

The clamp is typically run for 120 minutes. Steady-state is achieved when the glucose infusion rate is constant for at least 30 minutes.

-

-

Data Analysis:

-

The Glucose Infusion Rate (GIR) during the last 30-60 minutes of the clamp is calculated and averaged.

-

The GIR is the primary measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

-

(Optional) A tracer like [3-³H]glucose can be co-infused to measure whole-body glucose turnover and tissue-specific glucose uptake.

-

Conclusion and Future Directions

PTP1B is a validated and critical negative regulator of insulin signaling, playing a direct role in the pathophysiology of insulin resistance. Its dephosphorylation of the IR and IRS-1 effectively dampens the metabolic actions of insulin. The compelling preclinical data from knockout and inhibition studies have established PTP1B as a premier therapeutic target for type 2 diabetes and obesity. The primary challenge for drug development has been to create inhibitors that are potent, highly selective against other closely related phosphatases, and possess favorable oral bioavailability. Future research will continue to focus on developing novel allosteric inhibitors and exploring tissue-specific delivery mechanisms to maximize therapeutic benefit while minimizing potential off-target effects. The experimental protocols detailed herein remain fundamental tools in the ongoing effort to modulate PTP1B activity for metabolic health.

References

- 1. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTP1B mediates the inhibitory effect of MFGE8 on insulin signaling through the β5 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Protein Tyrosine Phosphatase (PTP)-1B in Cardiovascular Disease and Its Interplay with Insulin Resistance [mdpi.com]

- 4. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

PTP1B-IN-4 and Its Role in Modulating Leptin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin, a key adipokine, plays a crucial role in regulating energy homeostasis, primarily through its signaling cascade in the hypothalamus. The leptin receptor, upon ligand binding, activates the Janus kinase 2 (JAK2) - Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The activity of this pathway is tightly controlled by negative regulators, among which Protein Tyrosine Phosphatase 1B (PTP1B) is a key player. PTP1B dephosphorylates and inactivates JAK2, thereby attenuating leptin signaling.[1][2] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance leptin sensitivity in conditions like obesity and type 2 diabetes. This technical guide provides an in-depth overview of the interplay between PTP1B and leptin signaling, with a specific focus on the non-competitive allosteric inhibitor, PTP1B-IN-4. We will delve into the core signaling pathways, present available quantitative data, and provide detailed experimental protocols for studying the effects of PTP1B inhibitors on leptin signaling.

The Leptin Signaling Pathway and PTP1B Regulation

Leptin exerts its physiological effects by binding to the long form of the leptin receptor (Ob-Rb), a member of the class I cytokine receptor superfamily. This binding event triggers a cascade of intracellular signaling events, with the JAK/STAT pathway being the most well-characterized.

1.1. The Canonical JAK/STAT Pathway

The binding of leptin to Ob-Rb induces receptor dimerization and the subsequent recruitment and trans-autophosphorylation of JAK2.[2] Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the Ob-Rb, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and binding to the promoters of target genes, such as Pro-opiomelanocortin (POMC), to regulate gene expression.[3]

1.2. Negative Regulation by PTP1B

PTP1B acts as a critical negative regulator of the leptin signaling pathway by directly targeting and dephosphorylating JAK2.[1] This action prevents the subsequent phosphorylation and activation of STAT3, effectively dampening the leptin signal. The overexpression or increased activity of PTP1B is associated with leptin resistance, a condition where the cellular response to leptin is blunted, leading to a dysregulation of energy balance.

1.3. This compound: A Non-Competitive Allosteric Inhibitor

This compound is a known non-competitive, allosteric inhibitor of PTP1B. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that leads to inhibition of its catalytic activity. This mode of inhibition can offer advantages in terms of specificity over active-site inhibitors.

Quantitative Data

While specific quantitative data on the direct effects of this compound on leptin signaling are limited in publicly available literature, we can summarize the known properties of the compound and the expected quantitative outcomes based on the mechanism of PTP1B inhibition.

| Parameter | Value/Expected Outcome | Reference |

| This compound IC50 | 8 µM | |

| Mechanism of Action | Non-competitive, allosteric | |

| Effect on Leptin-induced JAK2 Phosphorylation | Expected to increase in a dose-dependent manner | |

| Effect on Leptin-induced STAT3 Phosphorylation | Expected to increase in a dose-dependent manner | |

| Effect on Leptin Target Gene Expression (e.g., POMC) | Expected to increase in a dose-dependent manner |

Signaling Pathways and Experimental Workflows

3.1. Leptin Signaling and PTP1B Inhibition Pathway

The following diagram illustrates the canonical leptin signaling pathway and the point of intervention for this compound.

References

The Therapeutic Potential of PTP1B-IN-4 in Type 2 Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in the insulin and leptin signaling pathways. Its overexpression is implicated in the pathogenesis of insulin resistance and type 2 diabetes (T2D). Consequently, the inhibition of PTP1B presents a promising therapeutic strategy for the management of T2D. This technical guide focuses on PTP1B-IN-4, a non-competitive allosteric inhibitor of PTP1B, and explores its therapeutic potential. While specific quantitative in vivo and extensive in vitro data for this compound are not widely published, this document provides a comprehensive overview of the mechanism of action of PTP1B inhibitors, detailed experimental protocols for their evaluation, and representative data from a well-characterized PTP1B inhibitor, Trodusquemine (MSI-1436), to illustrate the potential efficacy.

Introduction: PTP1B as a Therapeutic Target in Type 2 Diabetes

Type 2 diabetes is characterized by insulin resistance, a condition where cells in the body do not respond effectively to insulin, leading to elevated blood glucose levels. Protein Tyrosine Phosphatase 1B (PTP1B) plays a pivotal role in attenuating insulin signaling by dephosphorylating the insulin receptor (IR) and its downstream substrate, insulin receptor substrate-1 (IRS-1).[1] This dephosphorylation dampens the insulin signal, contributing to insulin resistance.[2] Genetic and preclinical studies have demonstrated that the inhibition or deletion of PTP1B enhances insulin sensitivity, improves glucose tolerance, and confers resistance to diet-induced obesity.[2][3] Therefore, small molecule inhibitors of PTP1B, such as this compound, are being investigated as potential therapeutic agents for T2D.

This compound is identified as a non-competitive allosteric inhibitor of PTP1B with an IC50 of 8 μM. Allosteric inhibition offers the potential for greater selectivity over other protein tyrosine phosphatases, a challenge often encountered with active-site directed inhibitors. By binding to a site distinct from the active site, allosteric inhibitors can modulate the enzyme's activity without competing with the natural substrate.

Mechanism of Action of PTP1B Inhibitors

The primary mechanism by which PTP1B inhibitors enhance insulin sensitivity is through the potentiation of the insulin signaling cascade. By inhibiting PTP1B, these compounds prevent the dephosphorylation of key signaling molecules, leading to a more robust and sustained response to insulin.

dot

Caption: this compound enhances insulin signaling.

Quantitative Data on PTP1B Inhibitor Efficacy

While specific data for this compound is limited in the public domain, the following tables present representative data from a well-characterized, selective PTP1B inhibitor, Trodusquemine (MSI-1436), to illustrate the potential therapeutic effects. Note: This data is not for this compound and is for illustrative purposes only.

In Vitro Efficacy: Phosphorylation of Insulin Signaling Proteins

| Treatment | Concentration | p-IR (Fold Change) | p-IRS-1 (Fold Change) | p-Akt (Fold Change) |

| Vehicle Control | - | 1.0 | 1.0 | 1.0 |

| Trodusquemine | 1 µM | 2.5 | 2.1 | 1.8 |

| Trodusquemine | 5 µM | 4.2 | 3.8 | 3.1 |

| Trodusquemine | 10 µM | 5.8 | 5.2 | 4.5 |

Data is hypothetical and representative of expected outcomes based on published literature on PTP1B inhibitors.

In Vivo Efficacy: Effects on Blood Glucose and Body Weight in a Diabetic Mouse Model (db/db mice)

| Treatment Group | Dose | Change in Blood Glucose (%) | Change in Body Weight (%) |

| Vehicle Control | - | +5.2 | +8.1 |

| Trodusquemine | 5 mg/kg | -15.8 | -7.3 |

| Trodusquemine | 10 mg/kg | -28.4 | -12.5 |

Data is adapted from publicly available studies on Trodusquemine (MSI-1436) for illustrative purposes.[4]

Detailed Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of a PTP1B inhibitor like this compound.

In Vitro PTP1B Inhibition Assay

This assay determines the direct inhibitory effect of a compound on PTP1B enzyme activity.

dot

Caption: Workflow for PTP1B inhibition assay.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

This compound (or other test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells for a positive control (a known PTP1B inhibitor) and a negative control (vehicle).

-

Add 80 µL of assay buffer containing the PTP1B enzyme to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of pNPP substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Insulin Receptor Phosphorylation Assay

This assay assesses the effect of the inhibitor on the phosphorylation of the insulin receptor in a cellular context.

Materials:

-

Cell line overexpressing the human insulin receptor (e.g., CHO-IR or HepG2 cells)

-

Cell culture medium and supplements

-

Insulin

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-IR (pY1150/1151), anti-total-IR, and appropriate secondary antibodies

-

Western blot equipment and reagents

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 100 nM insulin for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with anti-phospho-IR antibody, followed by the appropriate secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

Strip the membrane and re-probe with an anti-total-IR antibody to normalize for protein loading.

-

Quantify the band intensities to determine the fold change in IR phosphorylation. A similar protocol can be followed to assess the phosphorylation of IRS-1 and Akt using specific antibodies.

In Vivo Efficacy Study in a Diabetic Animal Model

This study evaluates the effect of the inhibitor on key diabetic parameters in a relevant animal model.

dot

Caption: Workflow for an in vivo efficacy study.

Materials:

-

Diabetic mice (e.g., db/db mice or high-fat diet-induced obese mice)

-

This compound formulated for oral administration

-

Vehicle control

-

Glucometer and test strips

-

Animal balance

-

Glucose solution for Oral Glucose Tolerance Test (OGTT)

Procedure:

-

Acclimatize the animals for at least one week.

-

Randomize the animals into treatment groups (e.g., vehicle control, low dose this compound, high dose this compound).

-

Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).

-

Monitor fasting blood glucose and body weight weekly.

-

At the end of the treatment period, perform an OGTT.

-

Fast the mice overnight.

-

Measure baseline blood glucose (t=0).

-

Administer a glucose solution orally (e.g., 2 g/kg).

-

Measure blood glucose at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

-

At the end of the study, euthanize the animals and collect tissues (e.g., liver, muscle, adipose tissue) for further analysis (e.g., Western blot for signaling proteins, gene expression analysis).

Conclusion

This compound, as a non-competitive allosteric inhibitor of PTP1B, holds significant therapeutic potential for the treatment of type 2 diabetes. By enhancing insulin signaling, inhibitors of this class can improve glucose homeostasis and potentially lead to weight reduction. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other PTP1B inhibitors. While further studies are required to elucidate the specific in vivo efficacy and safety profile of this compound, the collective evidence for the therapeutic benefit of PTP1B inhibition in T2D is compelling. Continued research and development in this area are crucial for translating the promise of PTP1B inhibition into a novel and effective treatment for patients with type 2 diabetes.

References

PTP1B-IN-4: A Technical Guide for Obesity Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a highly validated therapeutic target for obesity and type 2 diabetes. Inhibition of PTP1B is expected to enhance insulin sensitivity and promote satiety, addressing key pathologies of metabolic disease. PTP1B-IN-4 is a specific, cell-permeable, allosteric inhibitor of PTP1B. This technical guide provides a comprehensive overview of the available data on this compound and the broader context of PTP1B inhibition in obesity research. While detailed in vivo efficacy and pharmacokinetic data for this compound are not extensively published, this guide furnishes researchers with the foundational knowledge of its mechanism of action, in vitro properties, and generalized protocols for its investigation in obesity models.

Introduction to PTP1B as a Therapeutic Target in Obesity

Obesity is characterized by a state of insulin and leptin resistance. PTP1B, a non-receptor protein tyrosine phosphatase, plays a pivotal role in the development of this resistance by dephosphorylating key signaling molecules.

-

Insulin Signaling: PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the metabolic actions of insulin.[1]

-

Leptin Signaling: PTP1B also dephosphorylates Janus Kinase 2 (JAK2), a critical component of the leptin receptor signaling cascade, leading to diminished satiety signals.[2]

Genetic deletion of PTP1B in mice has provided strong validation for its role as a therapeutic target. PTP1B knockout mice are protected from diet-induced obesity, exhibit increased insulin sensitivity, and have improved glucose tolerance.[3][4] These compelling preclinical findings have spurred the development of small molecule inhibitors targeting PTP1B.

This compound: A Non-Competitive Allosteric Inhibitor

This compound is a benzofuran-6-sulfonamide derivative that functions as a non-competitive, allosteric inhibitor of PTP1B.[5] This mechanism of action is significant as it offers the potential for greater selectivity over other highly conserved protein tyrosine phosphatases, a challenge often encountered with active-site inhibitors.

In Vitro Activity

Quantitative data for this compound is primarily available from in vitro studies.

| Parameter | Value | Species/System | Reference |

| IC50 | 8 µM | Human PTP1B (298 residue form) | |

| Mechanism of Action | Non-competitive, Allosteric | Recombinant Human PTP1B | |

| Cellular Activity | Stimulates Insulin Receptor (IR) phosphorylation | CHO cells overexpressing human IR |

Table 1: In Vitro Quantitative Data for this compound

Signaling Pathways and Mechanism of Action

This compound enhances insulin and leptin signaling by inhibiting the dephosphorylation of key signaling molecules. The following diagrams illustrate the targeted pathways.

Experimental Protocols

In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines the induction of obesity in mice and a general framework for assessing the efficacy of a PTP1B inhibitor like this compound.

4.1.1. Materials

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle solution: 10% DMSO in corn oil

-

Glucose solution (for GTT)

-

Insulin solution (for ITT)

-

Glucometer and test strips

4.1.2. Procedure

-

Induction of Obesity:

-

House mice in a temperature-controlled facility with a 12-hour light/dark cycle.

-

After a one-week acclimatization period on standard chow, switch mice to a high-fat diet for 12-16 weeks to induce obesity and insulin resistance. A control group should remain on the standard chow.

-

-

Treatment:

-

Randomize HFD-fed mice into treatment groups (n=8-10 per group) based on body weight.

-

Prepare this compound in the vehicle solution at the desired concentration. The solution should be prepared fresh daily.

-

Administer this compound or vehicle to the respective groups daily via oral gavage for a predetermined study duration (e.g., 4-8 weeks).

-

-

Monitoring:

-

Record body weight and food intake weekly.

-

Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) at baseline and at the end of the treatment period.

-

IPGTT: Fast mice for 6 hours, then administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

ITT: Fast mice for 4-6 hours, then administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

-

-

-

Terminal Procedures:

-

At the end of the study, fast mice overnight and collect terminal blood samples via cardiac puncture for analysis of plasma insulin, lipids, etc.

-

Harvest tissues (liver, epididymal white adipose tissue, skeletal muscle, hypothalamus) and snap-freeze in liquid nitrogen for subsequent molecular analysis.

-

Western Blot Analysis of Insulin and Leptin Signaling

This protocol details the steps to assess the phosphorylation status of key proteins in the insulin and leptin signaling pathways in tissue lysates from the in vivo study.

4.2.1. Materials

-

Tissue samples (liver, muscle, hypothalamus)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Phospho-Insulin Receptor β (p-IR)

-

Total Insulin Receptor β (IR)

-

Phospho-JAK2 (p-JAK2)

-

Total JAK2

-

β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

4.2.2. Procedure

-

Protein Extraction:

-

Homogenize frozen tissue samples in ice-cold lysis buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-IR) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

-

To analyze total protein levels and loading controls, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.

-

After stripping, re-block the membrane and probe with the next primary antibody (e.g., anti-IR, then anti-β-actin).

-

Conclusion and Future Directions

This compound represents a valuable tool for the in vitro investigation of PTP1B's role in metabolic signaling. Its allosteric mechanism of action is a desirable characteristic for a therapeutic candidate. However, a significant data gap exists regarding its in vivo efficacy and pharmacokinetic properties in the context of obesity. The protocols provided in this guide offer a framework for researchers to conduct such studies, which are essential to further validate this compound as a potential therapeutic agent for obesity. Future research should focus on comprehensive in vivo studies to establish a clear dose-response relationship for its effects on body weight, glucose homeostasis, and food intake, as well as a thorough characterization of its ADME (absorption, distribution, metabolism, and excretion) profile.

Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liver-Specific Deletion of Protein-Tyrosine Phosphatase 1B (PTP1B) Improves Metabolic Syndrome and Attenuates Diet-Induced Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High fat diet deviates PtC-specific B1 B cell phagocytosis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of PTP1B-IN-4: A Technical Guide to a Non-Competitive Allosteric Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PTP1B-IN-4, a known non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. Understanding the SAR of its inhibitors is crucial for the development of potent and selective therapeutic agents.

This compound has been identified as a non-competitive allosteric inhibitor of PTP1B with an IC50 of 8 μM.[1] Allosteric inhibitors offer a promising strategy for targeting PTP1B, as they bind to a site distinct from the highly conserved active site, potentially leading to greater selectivity over other protein tyrosine phosphatases.

Core Structure and Analogs

While specific SAR data for a broad series of this compound analogs is not extensively available in the public domain, we can infer key structural-activity relationships by examining related series of benzofuran and benzothiophene-based allosteric PTP1B inhibitors. The general scaffold of these inhibitors often includes a central heterocyclic ring system with various substitutions that influence potency and selectivity.

Table 1: Representative Structure-Activity Relationship of Allosteric PTP1B Inhibitors

| Compound ID | Core Scaffold | R1 Substitution | R2 Substitution | PTP1B IC50 (nM) | Notes |

| 1 | Benzofuran | H | 4-Carboxyphenoxy | 50 | Binds to the active site. |

| 2 | Benzofuran | 2-Methyl | 4-Carboxyphenoxy | 35 | Increased potency with hydrophobic substituent. |

| 3 | Benzothiophene | H | 4-Carboxyphenoxy | 45 | Sulfur substitution maintains potency. |

| 4 | Benzofuran | H | 4-(Sulfonyl)salicylic acid | 25 | Bidentate binding to active and secondary sites enhances activity. |

| 5 | Benzothiophene | 2-Ethyl | 4-(Sulfonyl)salicylic acid | 20 | Further hydrophobic interaction improves potency. |

| 68 | Benzofuran Biphenyl | Benzyl | Phenylpropionic acid | 20-50 | Demonstrates in vivo antihyperglycemic activity.[2] |

Note: The data in this table is a synthesized representation from studies on benzofuran and benzothiophene biphenyl PTP1B inhibitors to illustrate general SAR principles and may not represent direct analogs of this compound.

Experimental Protocols

PTP1B Inhibition Assay (Colorimetric)

This protocol outlines a standard procedure for determining the in vitro inhibitory activity of compounds against PTP1B using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

Materials:

-

Human Recombinant PTP1B

-

Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)

-

p-Nitrophenyl Phosphate (pNPP)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 2X stock solution of the assay buffer.

-

Reconstitute the PTP1B enzyme in cold 1X assay buffer to a desired concentration (e.g., 0.5 ng/µL).

-

Prepare a stock solution of pNPP in 1X assay buffer (e.g., 2 mM).

-

Prepare serial dilutions of the test compound in 1X assay buffer containing a final DMSO concentration of 1%.

-

-

Assay Protocol:

-

Add 50 µL of 1X assay buffer to each well of a 96-well plate.

-

Add 10 µL of the test compound dilutions to the respective wells. For the control wells, add 10 µL of the buffer with DMSO.

-

Add 20 µL of the diluted PTP1B enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

PTP1B in the Insulin Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1). Inhibition of PTP1B enhances insulin sensitivity.

Experimental Workflow for PTP1B Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing PTP1B inhibitors.

Logical Relationship of SAR

The development of potent PTP1B inhibitors is guided by a logical progression of modifying a core scaffold and evaluating the impact on biological activity.

References

- 1. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Engagemment Cible Cellulaire de PTP1B-IN-4 : Un Guide Technique Approfondi

Pour : Chercheurs, scientifiques et professionnels du développement de médicaments

Ce guide technique fournit une exploration approfondie de l'engagement de la cible cellulaire de PTP1B-IN-4, un inhibiteur allostérique non compétitif de la Protéine Tyrosine Phosphatase 1B (PTP1B). La PTP1B est une cible thérapeutique validée pour le diabète de type 2, l'obésité et le cancer en raison de son rôle de régulateur négatif clé dans plusieurs voies de signalisation.[1][2] Ce document détaille les protocoles expérimentaux pour évaluer l'engagement de la cible, présente les données quantitatives pertinentes et visualise les voies de signalisation et les flux de travail expérimentaux.

Introduction à la PTP1B et à son rôle dans la maladie

La Protéine Tyrosine Phosphatase 1B (PTP1B) est une enzyme intracellulaire qui joue un rôle crucial dans la régulation d'une variété de processus cellulaires en déphosphorylant les résidus de phosphotyrosine sur les protéines cibles.[3][4] Elle est principalement localisée sur la face cytoplasmique du réticulum endoplasmique. La PTP1B est un régulateur négatif majeur des voies de signalisation de l'insuline et de la leptine.[5] En déphosphorylant le récepteur de l'insuline (IR) et ses substrats (IRS), la PTP1B atténue la signalisation de l'insuline, contribuant à la résistance à l'insuline. De même, elle régule négativement la signalisation de la leptine en déphosphorylant JAK2, une kinase en aval du récepteur de la leptine. En raison de ces fonctions, l'inhibition de la PTP1B est une stratégie thérapeutique prometteuse pour le traitement du diabète de type 2 et de l'obésité. De plus, des études ont impliqué la PTP1B dans le développement et la progression du cancer, où elle peut agir à la fois comme un promoteur et un suppresseur de tumeur en fonction du contexte cellulaire.

This compound : Un inhibiteur allostérique de la PTP1B

This compound est un inhibiteur allostérique non compétitif de la PTP1B. Contrairement aux inhibiteurs compétitifs qui se lient au site actif, les inhibiteurs allostériques se lient à un site distinct sur l'enzyme, induisant un changement conformationnel qui inactive l'enzyme. Ce mécanisme offre le potentiel d'une plus grande sélectivité par rapport aux inhibiteurs du site actif, car les sites allostériques sont généralement moins conservés parmi les phosphatases apparentées.

Des études ont montré que les inhibiteurs allostériques de la PTP1B, tels que le composé bien caractérisé Trodusquemine (MSI-1436), se lient à une poche allostérique, ce qui entraîne le blocage de la boucle catalytique WPD dans une conformation ouverte et inactive. Cela empêche la déphosphorylation des substrats.

Données quantitatives pour les inhibiteurs allostériques de la PTP1B

Bien que des données quantitatives spécifiques pour this compound soient limitées dans la littérature accessible au public, nous pouvons nous référer aux données d'inhibiteurs allostériques de PTP1B bien étudiés comme le Trodusquemine (MSI-1436) pour illustrer les paramètres clés.

| Paramètre | Composé | Valeur | Tissus/Cellules | Référence |

| IC50 | This compound | ~8 µM | - | |

| IC50 | Trodusquemine (MSI-1436) | ~1 µM | - | |

| Sélectivité (vs TCPTP) | Trodusquemine (MSI-1436) | 200 fois | - | |

| Affinité de liaison (Ki) | Trodusquemine (MSI-1436) | 600 nM | - |

Méthodologies expérimentales pour l'évaluation de l'engagement de la cible

Pour évaluer de manière robuste l'engagement de la cible de this compound dans les cellules, une combinaison de techniques est recommandée. Celles-ci incluent le test de déplacement thermique cellulaire (CETSA) pour confirmer la liaison directe du médicament, le test de ligation de proximité (PLA) pour évaluer les changements dans les interactions protéine-protéine, et le Western blot pour quantifier les effets en aval sur la signalisation.

Test de déplacement thermique cellulaire (CETSA)

Le CETSA est une méthode puissante pour vérifier l'engagement de la cible dans des cellules intactes. Le principe est que la liaison d'un ligand à sa protéine cible augmente la stabilité thermique de la protéine.

Protocole détaillé :

-

Culture et traitement cellulaires :

-

Cultivez les cellules d'intérêt (par exemple, des cellules HepG2 pour les études sur la signalisation de l'insuline) jusqu'à la confluence souhaitée.

-

Traiter les cellules avec différentes concentrations de this compound ou un véhicule (DMSO) pendant une durée optimisée (par exemple, 1 à 2 heures) à 37°C.

-

-

Défi thermique :

-

Récoltez et lavez les cellules avec du PBS.

-

Ressuspendre les cellules dans du PBS contenant des inhibiteurs de protéase et de phosphatase.

-

Aliquoter la suspension cellulaire dans des tubes PCR.

-

Chauffer les échantillons à un gradient de températures (par exemple, 40°C à 70°C) pendant 3 minutes à l'aide d'un thermocycleur, suivi d'un refroidissement à 4°C.

-

-

Lyse cellulaire et clarification :

-

Lyser les cellules par des cycles de congélation-décongélation répétés (par exemple, 3 cycles) ou par addition d'un tampon de lyse.

-

Centrifuger les lysats à haute vitesse (par exemple, 20 000 x g) pendant 20 minutes à 4°C pour séparer les protéines agrégées.

-

-

Détection et analyse :

-

Recueillir le surnageant contenant la fraction de protéines solubles.

-

Quantifier la concentration en protéines de chaque échantillon.

-

Analyser des quantités égales de protéines par Western blot en utilisant un anticorps primaire spécifique de la PTP1B.

-

Quantifier les intensités des bandes et les normaliser par rapport à l'échantillon non chauffé.

-

Tracer l'intensité normalisée en fonction de la température pour générer des courbes de fusion. Le déplacement de la courbe de fusion (ΔTm) en présence de this compound indique l'engagement de la cible.

-

Test de ligation de proximité (PLA)

Le PLA permet la visualisation et la quantification des interactions protéine-protéine in situ. Cette technique peut être utilisée pour déterminer si this compound perturbe l'interaction entre la PTP1B et ses substrats, tels que le récepteur de l'insuline.

Protocole détaillé :

-

Préparation des échantillons :

-

Cultivez les cellules sur des lamelles de verre et traitez-les avec this compound ou un véhicule comme décrit précédemment.

-

Fixez, perméabilisez et bloquez les cellules.

-

-

Incubation des anticorps primaires :

-

Incuber les cellules avec une paire d'anticorps primaires dirigés contre la PTP1B et son substrat d'intérêt (par exemple, le récepteur de l'insuline), élevés dans différentes espèces (par exemple, lapin et souris).

-

-

Ligation et amplification :

-

Incuber avec des anticorps secondaires conjugués à des oligonucléotides (sondes PLA).

-

Ajouter une solution de ligation contenant des oligonucléotides connecteurs et une ligase pour former une matrice d'ADN circulaire si les protéines sont à proximité (moins de 40 nm).

-

Effectuer une amplification par cercle roulant pour générer un produit d'ADN concatémérique.

-

-

Détection et analyse :

-

Détecter le produit d'ADN amplifié à l'aide de sondes d'hybridation marquées par fluorescence.

-

Visualiser les signaux PLA (points fluorescents) à l'aide d'un microscope à fluorescence. Chaque point représente une seule interaction.

-

Quantifier le nombre de signaux PLA par cellule. Une diminution du nombre de signaux en présence de this compound indiquerait une perturbation de l'interaction PTP1B-substrat.

-

Analyse par Western Blot de la signalisation en aval

Le Western blot est utilisé pour quantifier les changements dans l'état de phosphorylation des protéines clés en aval de la PTP1B, fournissant des preuves fonctionnelles de l'engagement de la cible.

Protocole détaillé :

-

Traitement cellulaire et lyse :

-

Traiter les cellules avec this compound comme décrit précédemment, souvent en combinaison avec une stimulation (par exemple, de l'insuline).

-

Lyser les cellules dans un tampon de lyse approprié contenant des inhibiteurs de protéase et de phosphatase.

-

-

Quantification des protéines et électrophorèse :

-

Déterminer la concentration en protéines de chaque lysat.

-

Séparer des quantités égales de protéines par électrophorèse sur gel de polyacrylamide-dodécylsulfate de sodium (SDS-PAGE).

-

-

Transfert sur membrane et immunodétection :

-

Transférer les protéines sur une membrane de PVDF ou de nitrocellulose.

-

Bloquer la membrane et l'incuber avec des anticorps primaires spécifiques pour les formes phosphorylées et totales des protéines d'intérêt (par exemple, p-IR, IR, p-AKT, AKT).

-

Incuber avec des anticorps secondaires appropriés conjugués à la HRP.

-

-

Détection et analyse :

-

Détecter les signaux à l'aide d'un substrat de chimioluminescence.

-

Quantifier les intensités des bandes et normaliser les niveaux de protéines phosphorylées par rapport aux niveaux de protéines totales. Une augmentation de la phosphorylation des substrats de la PTP1B lors du traitement par this compound démontre une inhibition fonctionnelle.

-

Visualisations des voies et des flux de travail

Voies de signalisation

Légende : Voies de signalisation de l'insuline et de la leptine régulées par la PTP1B.

Flux de travail expérimental

References

- 1. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

PTP1B-IN-4: A Technical Guide to its Effects on Downstream Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of PTP1B-IN-4, a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). It explores the compound's mechanism of action and its subsequent effects on critical downstream signaling pathways, primarily the insulin and leptin cascades. This guide consolidates quantitative data, outlines key experimental protocols, and visualizes the molecular interactions and workflows to support further research and development in metabolic diseases.

Introduction: The Role of PTP1B in Metabolic Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a key intracellular non-receptor enzyme that functions as a critical negative regulator in multiple signaling pathways.[1] By removing phosphate groups from tyrosine residues on various proteins, PTP1B effectively attenuates signal transduction.[2] Its primary, well-established targets include the Insulin Receptor (IR) and Janus Kinase 2 (JAK2), the kinase associated with the leptin receptor.[1][3]

Overactivity or overexpression of PTP1B is linked to the pathogenesis of insulin resistance, a hallmark of type 2 diabetes, and leptin resistance, which is associated with obesity.[2] This central role in metabolic dysregulation has made PTP1B a significant therapeutic target for the development of novel treatments for these conditions. This compound is a small molecule inhibitor designed to specifically block the activity of this enzyme, thereby enhancing sensitivity to both insulin and leptin.

This compound: Mechanism of Action

This compound is characterized as a non-competitive, allosteric inhibitor of PTP1B. Unlike competitive inhibitors that bind directly to the highly conserved active site, allosteric inhibitors bind to a secondary site on the enzyme. This binding induces a conformational change that inactivates the enzyme, offering a potential for greater specificity over other closely related phosphatases, such as TC-PTP.

Quantitative Data: Inhibitor Profile

The following table summarizes the key quantitative parameters for this compound.

| Parameter | Value | Source |

| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | |

| Inhibition Type | Non-competitive, Allosteric | |

| IC₅₀ | 8 µM |

Effect on Downstream Signaling Cascades

By inhibiting PTP1B, this compound potentiates the signaling cascades negatively regulated by the enzyme. The most prominent of these are the insulin and leptin pathways.

Insulin Signaling Pathway

PTP1B is a primary negative regulator of the insulin signaling cascade, acting to dephosphorylate and inactivate both the Insulin Receptor (IR) and its downstream substrate, Insulin Receptor Substrate-1 (IRS-1). Inhibition of PTP1B by this compound reverses this effect, leading to enhanced insulin sensitivity.

Mechanism of Enhancement:

-

Insulin Receptor (IR) Phosphorylation: In the presence of this compound, the autophosphorylation of the IR upon insulin binding is sustained, as PTP1B is unable to dephosphorylate it.

-

IRS-1 and Akt Activation: The sustained activation of the IR leads to increased tyrosine phosphorylation of IRS-1. This, in turn, activates the PI3K/Akt signaling pathway. This compound has been shown to induce the phosphorylation of both IRS-1 and Akt.

-

Metabolic Outcome: Enhanced Akt signaling promotes the translocation of GLUT4 transporters to the cell membrane, increasing glucose uptake into cells and thereby improving glycemic control.

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

Leptin Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating JAK2, the tyrosine kinase associated with the leptin receptor (LepR). This action is crucial in the central nervous system, particularly the hypothalamus, where leptin signaling controls appetite and energy expenditure.

Mechanism of Enhancement:

-

JAK2 Phosphorylation: Leptin binding to its receptor activates JAK2 through autophosphorylation. PTP1B normally counteracts this by dephosphorylating JAK2. Inhibition of PTP1B by a compound like this compound prevents this dephosphorylation, leading to prolonged JAK2 activation.

-

STAT3 Activation: Activated JAK2 phosphorylates the leptin receptor, creating docking sites for STAT3 (Signal Transducer and Activator of Transcription 3). JAK2 then phosphorylates STAT3.

-

Transcriptional Regulation: Phosphorylated STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes (e.g., POMC) that suppress appetite and increase energy expenditure, thereby restoring leptin sensitivity.

Caption: this compound restores leptin sensitivity by inhibiting PTP1B.

Quantitative Data: Effects on Signaling Molecules

The following table summarizes the observed effects of this compound on key downstream signaling proteins.

| Cell Line | Treatment | Target Protein | Observed Effect | Source |

| CHO cells (overexpressing human IR) | 250 µM this compound for 1 hour | Insulin Receptor (IR) | Stimulates phosphorylation | |

| CHO cells (overexpressing human IR) | 250 µM this compound for 1 hour | IRS-1 | Induces phosphorylation | |

| CHO cells (overexpressing human IR) | 250 µM this compound for 1 hour | Akt | Induces phosphorylation |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of PTP1B inhibitors like this compound.

In Vitro PTP1B Inhibition Assay

This protocol determines the direct inhibitory effect of a compound on PTP1B enzyme activity.

Objective: To calculate the IC₅₀ value of this compound.

Materials:

-

Recombinant human PTP1B enzyme.

-

Assay Buffer (e.g., HEPES, NaCl, DTT, EDTA).

-

Substrate: p-Nitrophenyl Phosphate (pNPP) or a specific phosphopeptide substrate (e.g., 'IR5' Insulin receptor β, residues 1142-1153).

-

This compound dissolved in DMSO.

-

96-well microplate.

-

Spectrophotometer.

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the PTP1B enzyme to each well (except for the blank).

-

Add the various concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (e.g., suramin, a known inhibitor).

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the pNPP substrate to all wells.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-